5-メトキシ-N,N-ジメチルトリプタミン塩酸塩

概要

説明

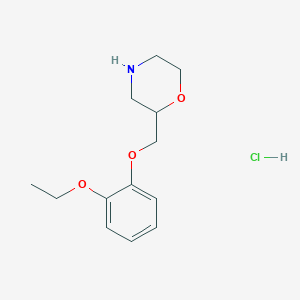

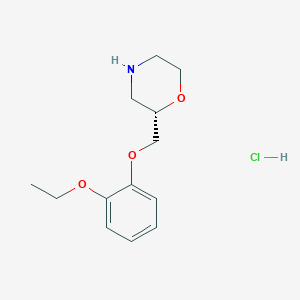

5-Methoxy-N,N-dimethyltryptamine Hydrochloride is a psychedelic compound belonging to the tryptamine class. It is found in a variety of plant species and is also secreted by the glands of the Colorado River toad . This compound is known for its potent psychoactive effects, which include radical perspective shifts, euphoria, and immersive experiences .

科学的研究の応用

5-Methoxy-N,N-dimethyltryptamine Hydrochloride has several scientific research applications:

作用機序

Target of Action

5-Methoxy-N,N-dimethyltryptamine Hydrochloride (5-MeO-DMT.HCl) primarily acts as an agonist at the 5-HT1A and 5-HT2A serotonin receptor subtypes . These receptors play a crucial role in regulating mood, anxiety, and cognition.

Mode of Action

5-MeO-DMT.HCl interacts with its targets by binding to the 5-HT1A and 5-HT2A receptors, leading to their activation . This interaction results in a series of downstream effects that contribute to the compound’s psychoactive properties . It’s also suggested that 5-MeO-DMT.HCl might act at 5-HT1A receptors to inhibit GABAergic post-synaptic neurons .

Biochemical Pathways

The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl can lead to various downstream effects, including the downregulation of the default mode network, increased global functional connectivity, and neuroplasticity . These changes in neuronal processes underpin the compound’s profound psychological effects.

Pharmacokinetics

The pharmacokinetics of 5-MeO-DMTIt’s known that the compound has a rapid onset and short duration of action . A study in mice has shown that the systemic exposure to 5-MeO-DMT.HCl increases non-proportionally with the increase in dose .

Result of Action

The activation of the 5-HT1A and 5-HT2A receptors by 5-MeO-DMT.HCl leads to profound psychological effects. These effects include distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . The compound’s unparalleled ego-dissolving effects can culminate in a state of nondual consciousness, which is phenomenologically similar to transformative peak experiences described in various ancient contemplative traditions .

Action Environment

The action, efficacy, and stability of 5-MeO-DMT.HCl can be influenced by various environmental factors. For instance, the compound is found in a wide variety of plant species and a single psychoactive toad species, the Colorado River toad . The compound’s action can also be influenced by the individual’s physiological state and the context in which it’s used .

生化学分析

Biochemical Properties

5-Methoxy-N,N-dimethyltryptamine Hydrochloride plays a significant role in biochemical reactions, primarily through its interaction with serotonin receptors. It acts as an agonist at the 5-HT1A and 5-HT2A receptor subtypes, with a higher affinity for the 5-HT1A subtype . This interaction leads to the modulation of neurotransmitter release and the activation of various intracellular signaling pathways. Additionally, 5-Methoxy-N,N-dimethyltryptamine Hydrochloride has been shown to interact with sigma-1 receptors, which are involved in neuroprotection and neuroplasticity .

Cellular Effects

The effects of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce rapid and sustained reductions in symptoms of depression, anxiety, and stress . It also stimulates neuroendocrine function, immunoregulation, and anti-inflammatory processes, which contribute to its therapeutic potential . Furthermore, 5-Methoxy-N,N-dimethyltryptamine Hydrochloride has been shown to increase neuroplasticity, promoting the growth and connectivity of neurons .

Molecular Mechanism

At the molecular level, 5-Methoxy-N,N-dimethyltryptamine Hydrochloride exerts its effects through several mechanisms. It binds to serotonin receptors, particularly 5-HT1A and 5-HT2A, leading to the activation of downstream signaling pathways . This binding results in the modulation of neurotransmitter release and changes in gene expression. Additionally, the compound interacts with sigma-1 receptors, which play a role in neuroprotection and the regulation of cellular stress responses . These interactions contribute to the compound’s psychoactive and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride have been observed to change over time. The compound is known for its rapid onset and short duration of action, making it suitable for individual dose-finding strategies . Studies have shown that 5-Methoxy-N,N-dimethyltryptamine Hydrochloride is relatively stable, with minimal degradation over time . Long-term effects on cellular function include sustained reductions in symptoms of mental health disorders and increased neuroplasticity .

Dosage Effects in Animal Models

The effects of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride vary with different dosages in animal models. Low to moderate doses have been shown to induce a “peak” experience, characterized by distortions in auditory and time perception, amplification of emotional states, and feelings of ego dissolution . Higher doses can lead to toxic or adverse effects, including seizures and other neurological disturbances . These findings highlight the importance of careful dose management in both research and therapeutic applications.

Metabolic Pathways

5-Methoxy-N,N-dimethyltryptamine Hydrochloride is involved in several metabolic pathways. It undergoes O-demethylation to form 5-hydroxy-N,N-dimethyltryptamine, which is further metabolized by conjugation to its sulfate and glucuronide . The compound is also subject to direct hydroxylation on the aromatic ring, leading to the formation of various hydroxylated metabolites . These metabolic processes are mediated by enzymes such as cytochrome P450 isoenzymes CYP2C19, 1A2, and 3A4 .

Transport and Distribution

The transport and distribution of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride within cells and tissues involve several mechanisms. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is transported within cells by binding to specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The compound’s distribution is influenced by its interactions with various cellular components, including receptors and enzymes .

Subcellular Localization

5-Methoxy-N,N-dimethyltryptamine Hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with intracellular receptors and signaling molecules . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific cellular compartments . These localization patterns are crucial for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Alkylation: The indole is alkylated using dimethylamine and formaldehyde under acidic conditions to form 5-methoxy-N,N-dimethyltryptamine.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 5-Methoxy-N,N-dimethyltryptamine Hydrochloride are not well-documented due to its status as a controlled substance in many countries. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

化学反応の分析

Types of Reactions

5-Methoxy-N,N-dimethyltryptamine Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the indole ring structure.

Substitution: Substitution reactions can occur at the methoxy group or the indole nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can have different pharmacological properties.

類似化合物との比較

Similar Compounds

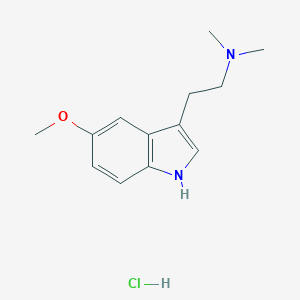

N,N-Dimethyltryptamine (DMT): Another potent psychedelic with a similar structure but different pharmacological profile.

Bufotenin (5-HO-DMT): A naturally occurring tryptamine with psychoactive properties.

5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): Shares structural similarities but has distinct effects and potency.

Uniqueness

5-Methoxy-N,N-dimethyltryptamine Hydrochloride is unique due to its high affinity for the 5-HT1A receptor, which distinguishes it from other tryptamines that primarily target the 5-HT2A receptor . This unique receptor binding profile contributes to its distinct psychoactive effects and potential therapeutic applications .

特性

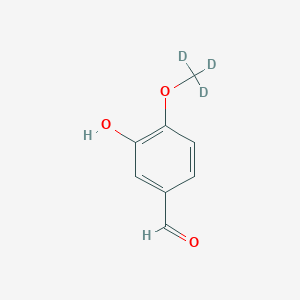

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-15(2)7-6-10-9-14-13-5-4-11(16-3)8-12(10)13;/h4-5,8-9,14H,6-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGOIZRFFFFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?

A1: 5-Methoxy-N,N-dimethyltryptamine Hydrochloride crystallizes in the orthorhombic space group Pcab. [] Key structural parameters include: * a = 17.40 Å* b = 22.86 Å* c = 6.98 Å* Z = 8

Q2: How does the structure of 5-Methoxy-N,N-dimethyltryptamine Hydrochloride compare to other indole derivatives?

A2: The indole nucleus in 5-Methoxy-N,N-dimethyltryptamine Hydrochloride is almost planar and rotated 23.4° relative to the nearly planar side chain. [] This configuration, while unique to the molecule, can be compared with other indole derivatives to understand structure-activity relationships and potentially design new compounds with specific properties.

Q3: What is the role of benzyldimethylbufotenin in relation to 5-Methoxy-N,N-dimethyltryptamine Hydrochloride?

A3: Benzyldimethylbufotenin, also known as 1-benzyl-2-methyl-5-methoxy-N, N-dimethyltryptamine hydrochloride, is a benzyl analog of bufotenin and structurally related to 5-Methoxy-N,N-dimethyltryptamine Hydrochloride. [] Research has shown that benzyldimethylbufotenin acts as a potent antagonist of serotonin, even exhibiting antagonistic effects against serotonin-induced pressor responses in dogs when administered orally. [] This finding suggests potential research avenues exploring the pharmacological relationship and potential interactions between benzyldimethylbufotenin and 5-Methoxy-N,N-dimethyltryptamine Hydrochloride.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B134181.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)